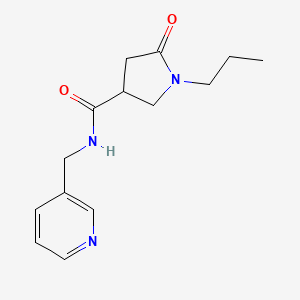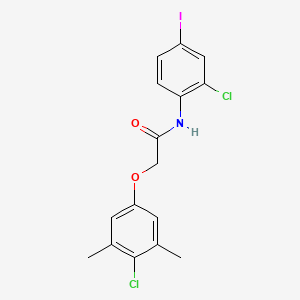![molecular formula C17H15N5O2S B6127647 2-(ethylsulfanyl)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6127647.png)
2-(ethylsulfanyl)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylsulfanyl)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the reaction of hydrazonoyl halides with 2-methylthiouracil. The reaction conditions often include the use of sodium ethoxide in ethanol as a solvent . Another method involves the treatment of 2-pyrimidinyl thiohydrazonates with diazonium coupling products of active (pyrimidin-2-ylthio)methylene compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(ethylsulfanyl)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(ethylsulfanyl)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been studied for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-tubercular agent.
Biological Studies: It has been investigated for its role as a CB2 cannabinoid agonist and adenosine antagonist.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(ethylsulfanyl)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, as a CB2 cannabinoid agonist, it binds to the CB2 receptor, modulating immune responses and inflammation . As an adenosine antagonist, it inhibits the action of adenosine, leading to increased neurotransmitter release and enhanced cognitive function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trapidil: Known for its vasodilatory and antiplatelet effects.
Essramycin: An antimicrobial agent.
Pyroxsulam: An herbicide used in agriculture.
DSM-265: An antimalarial compound.
Flumetsulam: Another herbicide with a similar triazolopyrimidine structure.
GNF-6702: Investigated for its potential in treating Chagas disease.
Cevipabulin: A tubulin polymerization inhibitor with anticancer properties.
Uniqueness
2-(ethylsulfanyl)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of an ethylsulfanyl group and a methoxyphenyl group contributes to its diverse biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-ethylsulfanyl-11-(3-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-3-25-17-19-16-18-10-13-14(22(16)20-17)7-8-21(15(13)23)11-5-4-6-12(9-11)24-2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJRVGCEHMRILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6127567.png)
![Ethyl 2-[4-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]morpholin-3-yl]acetate](/img/structure/B6127571.png)


![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-(methylthio)acetamide](/img/structure/B6127600.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B6127611.png)

![3-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6127617.png)
![ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6127619.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6127626.png)
![N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6127628.png)

![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6127636.png)
![ethyl 4-{[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6127660.png)
